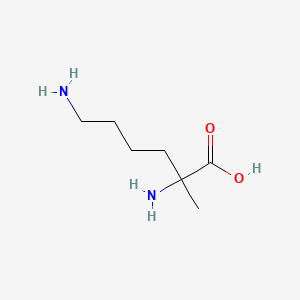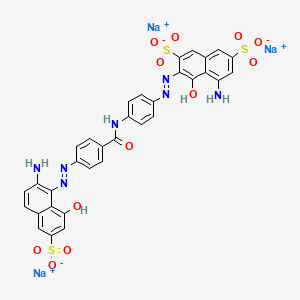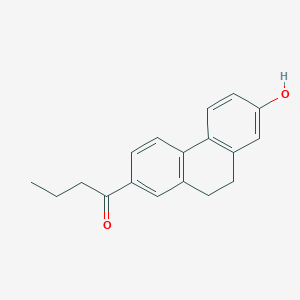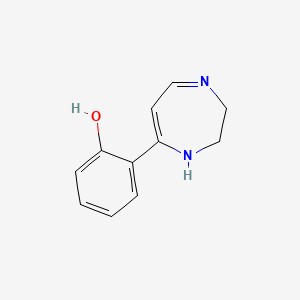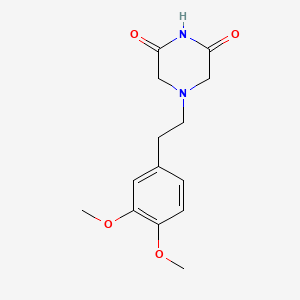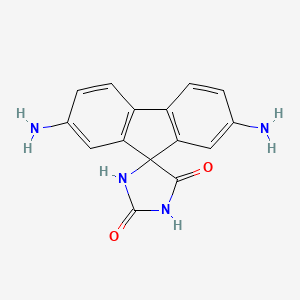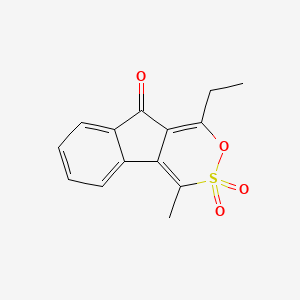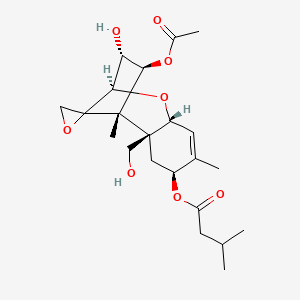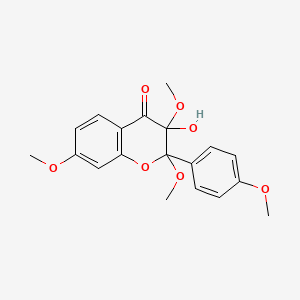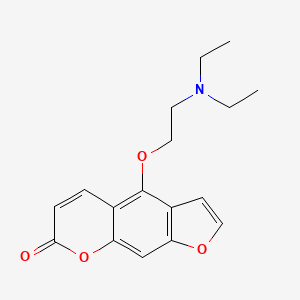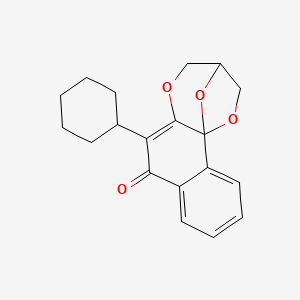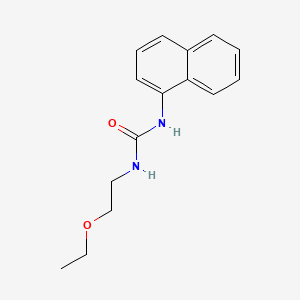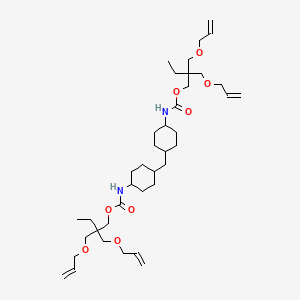
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate is a complex organic compound with the molecular formula C₃₉H₆₆N₂O₈ It is known for its unique structure, which includes multiple allyloxy groups and a methylenedi-4,1-cyclohexanediyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate typically involves the reaction of methylenedi-4,1-cyclohexanediyl diisocyanate with 2,2-bis((allyloxy)methyl)butanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the dicarbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification and isolation to ensure the final product’s quality and purity.
化学反应分析
Types of Reactions
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The allyloxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or other reduced forms.
科学研究应用
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialized polymers and materials.
作用机制
The mechanism by which Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate exerts its effects involves its interaction with specific molecular targets. The allyloxy groups and the dicarbamate linkage play crucial roles in its reactivity and interactions. The pathways involved may include binding to enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)biscarbamate
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2-Methyl-1,4-phenylene Bis[4-[[[4-(acryloyloxy)butoxy]carbonyl]oxy]benzoate]
Uniqueness
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate is unique due to its specific combination of allyloxy groups and the methylenedi-4,1-cyclohexanediyl core. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
属性
CAS 编号 |
68391-53-7 |
|---|---|
分子式 |
C39H66N2O8 |
分子量 |
690.9 g/mol |
IUPAC 名称 |
2,2-bis(prop-2-enoxymethyl)butyl N-[4-[[4-[2,2-bis(prop-2-enoxymethyl)butoxycarbonylamino]cyclohexyl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C39H66N2O8/c1-7-21-44-26-38(11-5,27-45-22-8-2)30-48-36(42)40-34-17-13-32(14-18-34)25-33-15-19-35(20-16-33)41-37(43)49-31-39(12-6,28-46-23-9-3)29-47-24-10-4/h7-10,32-35H,1-4,11-31H2,5-6H3,(H,40,42)(H,41,43) |
InChI 键 |
JHDHGEWZDLMHRO-UHFFFAOYSA-N |
规范 SMILES |
CCC(COCC=C)(COCC=C)COC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OCC(CC)(COCC=C)COCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


